A Technical Guide to 5-Hydroxyindole-2-carboxylic Acid: Structure, Properties, Synthesis, and Biological Relevance
A Technical Guide to 5-Hydroxyindole-2-carboxylic Acid: Structure, Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxyindole-2-carboxylic acid, a key heterocyclic compound with significant implications in biological systems and as a building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.
Chemical Structure and IUPAC Name
5-Hydroxyindole-2-carboxylic acid is an organic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. A hydroxyl group is substituted at the 5th position of the indole ring, and a carboxylic acid group is attached at the 2nd position.
The IUPAC name for this compound is 5-hydroxy-1H-indole-2-carboxylic acid .[1]
Chemical Structure:
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of 5-Hydroxyindole-2-carboxylic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-1H-indole-2-carboxylic acid | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| CAS Number | 21598-06-1 | [1][2] |
| Appearance | Pale cream to cream to yellow to pale brown crystals or powder | [3] |
| Melting Point | 249 °C (decomposes) | [2] |
| Solubility | Soluble in a 1:1 mixture of chloroform and ethanol (50 mg/mL) | [2] |
| InChI Key | BIMHWDJKNOMNLD-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
Representative Synthesis of a Dihydroxyindole-2-carboxylic Acid
The synthesis of hydroxyindole carboxylic acids is crucial for the study of their biological activities and for their use as precursors in the synthesis of more complex molecules. The following protocol describes the synthesis of the related compound, 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), from Levodopa, under anaerobic conditions.[2]
Materials:
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Levodopa (L-DOPA)
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Deionized water
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Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium bicarbonate (KHCO₃)
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Sodium hydroxide (NaOH) solution (3 mol/L)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (HCl) solution (3 mol/L)
-
Ethyl acetate
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Anhydrous sodium sulfate
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Nitrogen gas
Procedure:
-
Dissolve 1 g (5.07 mmol) of L-DOPA in 500 mL of deionized water in a reaction vessel.
-
Stir the mixture vigorously and continuously under a nitrogen atmosphere to maintain anaerobic conditions.
-
Prepare a solution of 6.68 g (20.3 mmol) of K₃[Fe(CN)₆] and 2.54 g (25.4 mmol) of KHCO₃ in 60 mL of H₂O.
-
Gradually add the K₃[Fe(CN)₆] and KHCO₃ solution to the L-DOPA solution.
-
Add 25 mL of 3 mol/L NaOH solution to the reaction mixture.
-
Continue stirring for 15 minutes.
-
Quench the reaction by adding Na₂S₂O₅.
-
Adjust the pH of the solution to 3 with 3 mol/L HCl.
-
Extract the product with ethyl acetate (3 x 250 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under high vacuum to obtain the final product as a greyish powder.[2]
Analytical Application: HPLC-Amperometric Detection of Serotonin
5-Hydroxyindole-2-carboxylic acid has been utilized in the analytical technique of High-Performance Liquid Chromatography (HPLC) with amperometric detection for the measurement of serotonin in biological samples such as plasma, platelets, and urine.[2][4] In this application, the compound or a derivative can be used as an internal standard or for method validation due to its structural similarity to serotonin and its electrochemical activity. The carboxylic acid group provides a point for derivatization if necessary, and the indole nucleus can be electrochemically oxidized, allowing for sensitive detection.
Biological Significance and Signaling Pathways
5-Hydroxyindole-2-carboxylic acid and its hydroxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are key intermediates in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[5] The pathway begins with the amino acid L-tyrosine, which is oxidized to L-DOPA and then to dopaquinone by the enzyme tyrosinase. Dopaquinone cyclizes to form leucodopachrome, which is then converted to dopachrome. Dopachrome is at a critical branch point. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI), or it can be tautomerized by the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) to form DHICA.[5] The ratio of DHI to DHICA incorporated into the final melanin polymer significantly influences its properties.[5]
Below is a simplified diagram of the eumelanin synthesis pathway, highlighting the role of these indole derivatives.
Caption: Simplified Eumelanin Biosynthesis Pathway.
Applications in Drug Development
5-Hydroxyindole-2-carboxylic acid serves as a versatile scaffold in drug discovery and development. Its structure is a key component in the synthesis of various biologically active molecules. It has been used as a reactant in the preparation of:
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Potential anticancer agents , such as indole C5-O-substituted seco-cyclopropylindole analogs.
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Ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), which are targets for neuropsychiatric drugs.
-
Histamine H3 receptor inverse agonists , which have potential for the treatment of obesity.
-
Inhibitors of the Signal Transducer and Activator of Transcription 3 (Stat3) , a target in cancer therapy.
-
Novel HIV-1 integrase strand transfer inhibitors .
References
- 1. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-dihydroxy-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
